N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is a labeled derivative of N-(1-Deoxy-D-fructos-1-yl)-L-methionine, an Amadori compound. Amadori compounds are intermediates in the Maillard reaction, which occurs between reducing sugars and amino acids. These compounds are significant in food chemistry due to their role in flavor and color formation during cooking and processing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 typically involves the reaction of L-methionine with D-fructose under controlled conditions. The reaction proceeds through the formation of a Schiff base, followed by an Amadori rearrangement to yield the final product. The reaction conditions often include:
Temperature: 90°C
pH: 5.5 to 8.5
Catalysts: Acidic or basic catalysts to facilitate the rearrangement
Industrial Production Methods
Industrial production methods for Amadori compounds like this compound often involve vacuum dehydration techniques to enhance yield and purity. This method is particularly effective in aqueous models and food matrices such as tomato sauce .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 undergoes various chemical reactions, including:
Oxidation: Leading to the formation of carbonyl compounds and acids.
Reduction: Producing alcohol derivatives.
Substitution: Involving nucleophilic attack on the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
Oxidation: Formic acid, acetic acid, and other carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 has several scientific research applications:
Chemistry: Used as a model compound to study the Maillard reaction and its intermediates.
Biology: Investigated for its role in protein glycation and its effects on biological systems.
Medicine: Explored for its potential antioxidant properties and its role in mitigating oxidative stress.
Industry: Utilized in food chemistry to enhance flavor and color stability in processed foods
Wirkmechanismus
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as angiotensin-converting enzyme (ACE) and other proteins involved in oxidative stress pathways.
Pathways Involved: The compound can inhibit ACE activity through competitive inhibition, forming hydrogen bonds with the active site and altering the enzyme’s secondary structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Deoxy-D-fructos-1-yl)-L-arginine: An antioxidant compound found in aged garlic extract.
N-(1-Deoxy-D-fructos-1-yl)-histidine: Known for its ACE inhibitory activity and potential in managing hypertension
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is unique due to its labeled carbon atoms, which make it particularly useful in tracing studies and kinetic modeling. This isotopic labeling allows for precise tracking of the compound’s metabolic pathways and interactions in various systems.
Eigenschaften
Molekularformel |
C11H21NO7S |
---|---|
Molekulargewicht |
317.31 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
UXCZPSDCDHUREX-ZNIRGTJTSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
Kanonische SMILES |
CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.